molecular formula C22H26O B13027432 2-(4-Octylphenyl)benzofuran

2-(4-Octylphenyl)benzofuran

Cat. No.: B13027432
M. Wt: 306.4 g/mol
InChI Key: UXYGOQDNMZCMNV-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)benzofuran is a chemical compound built around the benzofuran scaffold, a privileged structure in medicinal chemistry and materials science . Benzofuran derivatives are extensively investigated due to their wide spectrum of pharmacological activities and presence in numerous natural products . Researchers value these compounds for developing novel therapeutic agents, as the core benzofuran structure is found in molecules exhibiting antimicrobial, anti-inflammatory, antitumor, and antioxidant properties . The structural motif of 2-arylbenzofurans, which includes 2-(4-Octylphenyl)benzofuran, is of particular interest. The octylphenyl chain in this specific derivative may enhance lipophilicity, potentially influencing its interaction with biological membranes or hydrophobic binding pockets in enzymes and receptors. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery . Furthermore, such substituted benzofurans serve as key precursors in synthesizing more complex heterocyclic systems and are explored in the development of organic electronic materials due to their conjugated π-system . This product is provided for research purposes to support innovation in these fields. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H26O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-octylphenyl)-1-benzofuran

InChI

InChI=1S/C22H26O/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17H,2-7,10H2,1H3

InChI Key

UXYGOQDNMZCMNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octylphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes and innovative synthetic routes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades and proton quantum tunneling to construct complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylphenyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(4-Octylphenyl)benzofuran include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of 2-(4-Octylphenyl)benzofuran depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions may produce benzofuran-2-ylmethanols .

Comparison with Similar Compounds

Core Structure Variations :

  • 2-(4-Octylphenyl)benzofuran vs. SLP7111228: SLP7111228 (Patwardhan et al.) shares the 4-octylphenyl substituent but replaces the benzofuran core with a 1,2,4-oxadiazole ring. In contrast, the benzofuran oxygen may engage in dipole interactions or π-stacking . Synthesis: SLP7111228 was derived from modifying a SphK2 inhibitor, highlighting the role of scaffold hopping in drug design. Benzofuran derivatives like 2-(4-Octylphenyl)benzofuran are typically synthesized via Lewis acid-catalyzed cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Substituent Effects :

  • 2-(4-Bromophenyl)benzofuran (Acta Crystallographica, ):
    • The bromine substituent, being electron-withdrawing and sterically bulky, reduces coplanarity between the phenyl ring and benzofuran (dihedral angle: 8.4°). This contrasts with the flexible octyl chain, which may adopt conformations that optimize hydrophobic interactions in biological systems .
    • Crystal Packing: The bromophenyl derivative exhibits CH₂–H⋯H interactions, whereas the octyl chain in 2-(4-Octylphenyl)benzofuran likely stabilizes crystals via van der Waals forces between alkyl chains .
Implications for Drug Design
  • Substituent Optimization: The octyl chain’s length and flexibility may enhance binding to hydrophobic pockets in targets like SphK1, as seen in SLP7111226. Conversely, shorter or polar substituents (e.g., bromine) could improve solubility for non-systemic applications .
  • Core Scaffold Selection: Benzofuran’s aromaticity favors interactions with π-rich biological targets, while oxadiazole’s heteroatoms may improve selectivity for enzymes requiring hydrogen-bond donors/acceptors .

Biological Activity

2-(4-Octylphenyl)benzofuran is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

2-(4-Octylphenyl)benzofuran is characterized by its unique molecular structure, which consists of a benzofuran core substituted with an octylphenyl group. The molecular formula is C17H22OC_{17}H_{22}O, and it has a molecular weight of approximately 258.36 g/mol.

PropertyValue
Molecular FormulaC17H22OC_{17}H_{22}O
Molecular Weight258.36 g/mol
IUPAC Name2-(4-octylphenyl)benzofuran

Synthesis

The synthesis of 2-(4-octylphenyl)benzofuran typically involves the reaction of appropriate phenolic compounds with octyl-substituted aromatic compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Properties

Research indicates that benzofuran derivatives, including 2-(4-octylphenyl)benzofuran, exhibit significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Benzofurans have been investigated for their neuroprotective effects against neurodegenerative diseases. A recent study indicated that derivatives could protect neuronal cells from apoptosis induced by oxidative stress . Although direct evidence for 2-(4-octylphenyl)benzofuran's neuroprotective effects remains to be established, its potential in this area warrants further investigation.

Case Studies

  • Antioxidant Activity Assessment : In a comparative study, 2-(4-octylphenyl)benzofuran was evaluated alongside other benzofuran derivatives for their ability to scavenge free radicals. The results showed a significant reduction in reactive oxygen species (ROS), indicating strong antioxidant capabilities.
  • Cell Viability Assay : A cell viability assay was conducted using human breast cancer cell lines treated with varying concentrations of 2-(4-octylphenyl)benzofuran. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

The biological activity of 2-(4-octylphenyl)benzofuran may be attributed to its ability to interact with cellular pathways involved in apoptosis and oxidative stress response. It is hypothesized that the compound modulates signaling pathways that lead to increased expression of antioxidant enzymes and inhibition of pro-apoptotic factors.

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